1,3-Bis(1,3-thiazol-2-YL)urea

Description

Structural Framework and Chemical Significance

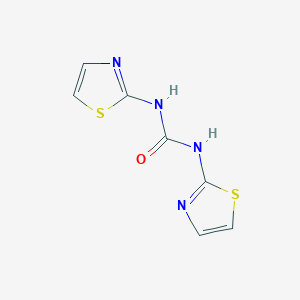

1,3-Bis(1,3-thiazol-2-YL)urea is a symmetrical organic compound featuring a central urea (B33335) functional group (-NH-C(O)-NH-) that serves as a bridge between two identical 1,3-thiazole rings. The thiazole (B1198619) ring is a five-membered aromatic heterocycle containing both a sulfur and a nitrogen atom.

The key structural components impart specific chemical characteristics to the molecule:

Urea Linkage: The urea moiety is a rigid and planar structure capable of acting as both a hydrogen bond donor (through the N-H groups) and a hydrogen bond acceptor (via the carbonyl oxygen). This functionality is crucial in medicinal chemistry for establishing strong and specific interactions with biological targets like proteins and enzymes. nih.gov

The synthesis of symmetrical bis-heterocyclic ureas can generally be approached through several established chemical reactions. A common method involves the reaction of an amino-heterocycle, in this case, 2-aminothiazole (B372263), with a carbonyl source like phosgene (B1210022) or a phosgene equivalent. Alternatively, synthetic strategies for related bis-heterocyclic compounds have utilized the reaction of bis-thiourea precursors with reagents like phenacyl bromides to form the heterocyclic rings. tandfonline.com A review of synthetic methodologies highlights that reactions of 2-aminobenzothiazoles with isocyanates are a primary route to creating related urea derivatives. mdpi.com

Research Context and Scope of Thiazolyl Urea Compounds

The urea functional group is a cornerstone in drug design, and its incorporation into molecules with heterocyclic scaffolds like thiazole has led to extensive research. nih.govresearchgate.net Thiazolyl urea derivatives, as a class, are investigated for a wide range of potential therapeutic applications, driven by the diverse pharmacological activities associated with both the urea and thiazole motifs. researchgate.netmdpi.com

Antimicrobial and Anticancer Research: A significant body of research focuses on the antimicrobial and anticancer potential of thiazolyl urea derivatives. Studies have shown that compounds in this class can exhibit potent inhibitory effects against various pathogens and cancer cell lines. For instance, a series of novel N-Aryl-N′-2-thiazolyl-urea derivatives were synthesized and evaluated for their biological activities. The findings revealed that some of these compounds demonstrated substantial inhibition of microbial growth against Bacillus mycoides, Escherichia coli, and Candida albicans. chemicalbook.com In anticancer screenings, certain thiazolyl urea derivatives were identified as being more potent than the established chemotherapy drug doxorubicin (B1662922) against several cancer cell lines. chemicalbook.com Structure-activity relationship (SAR) studies often indicate that the biological effects are sensitive to the nature and position of substituents on the aromatic rings of the molecule. chemicalbook.com

Enzyme Inhibition: The mechanism of action for many thiazolyl urea compounds is believed to involve the inhibition of key enzymes. The urea structure is adept at forming hydrogen bonds within the active sites of enzymes, leading to their inhibition. Research on related N-(1,3-benzothiazol-2-yl)-N′-(4-methylphenyl) urea showed it could substantially inhibit α-chymotrypsin activity. mdpi.com

The table below summarizes findings from research on various thiazolyl urea derivatives, illustrating the scope of investigation in this area.

| Compound Class | Biological Activity Investigated | Key Findings |

| N-Aryl-N′-2-thiazolyl-urea derivatives | Antimicrobial | Showed significant growth inhibition against B. mycoides, E. coli, and C. albicans. chemicalbook.com |

| N-Aryl-N′-2-thiazolyl-urea derivatives | Anticancer | Demonstrated higher potency than doxorubicin against A549, PC3, and HePG2 cancer cell lines. chemicalbook.com |

| 2-(2-piperidin-1-ylamido)ethyl-4-(3-fluorophenyl)thiazole (a urea analogue) | Antitrypanosomal | Found to be highly potent and selective against Trypanosoma brucei rhodesiense with an IC50 value of 9 nM. nih.gov |

| 1-(4-substituted phenyl)-3-(thiazol-2-yl)urea | Anticancer | Exhibited average inhibitory activity against leukemia P388 tumors in mice. tandfonline.com |

| N-(1,3-benzothiazol-2-yl)-N′-(4-methylphenyl) urea | Enzyme Inhibition | Substantially inhibited α-chymotrypsin activity with an IC50 of 20.6 ± 0.06 μM. mdpi.com |

This interactive table provides a snapshot of the detailed research conducted on compounds structurally related to this compound, underscoring the scientific interest in this chemical family for drug discovery.

Structure

3D Structure

Properties

Molecular Formula |

C7H6N4OS2 |

|---|---|

Molecular Weight |

226.3 g/mol |

IUPAC Name |

1,3-bis(1,3-thiazol-2-yl)urea |

InChI |

InChI=1S/C7H6N4OS2/c12-5(10-6-8-1-3-13-6)11-7-9-2-4-14-7/h1-4H,(H2,8,9,10,11,12) |

InChI Key |

GUKZDIUCKXLTGW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=N1)NC(=O)NC2=NC=CS2 |

Origin of Product |

United States |

Synthetic Methodologies for 1,3 Bis 1,3 Thiazol 2 Yl Urea and Its Derivatives

Conventional Synthetic Approaches

Conventional methods for synthesizing 1,3-bis(1,3-thiazol-2-yl)urea and its derivatives have been well-established, primarily relying on one-pot techniques, multi-step pathways, and condensation reactions that form the core thiazole (B1198619) rings.

One-Pot Synthesis Techniques

One-pot synthesis offers an efficient and straightforward route to this compound and related compounds by combining all reactants in a single vessel. This approach minimizes waste and reduces reaction time. A common one-pot method involves the reaction of an appropriate amine with an isothiocyanate to form a thiourea (B124793) derivative, which then undergoes cyclization. nih.gov For instance, functionally diverse 2-aminothiazoles can be synthesized in a one-pot reaction from isothiocyanates, amidines or guanidines, and halomethylenes. ppublishing.org Another example is the synthesis of thiazole derivatives through a one-pot, multi-component reaction of 6-aminouracils or 6-aminothiouracils, terephthalaldehyde, and various CH-acids. researchgate.net

These reactions are often carried out under reflux conditions in solvents like ethanol (B145695) or acetone (B3395972) and may be catalyzed by an acid. smolecule.com The key advantage of this technique is its operational simplicity and the ability to generate complex molecules from simple starting materials in a single step.

Multi-Step Synthesis Pathways

Multi-step synthesis provides greater control over the structure and purity of the final this compound derivatives. This approach involves the initial synthesis of intermediate compounds, which are then used in subsequent reaction steps. A typical multi-step pathway begins with the Hantzsch thiazole synthesis, where α-halocarbonyl compounds react with thiourea or a derivative to form a 2-aminothiazole (B372263) ring. mdpi.comresearchgate.net

For example, 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones can be prepared and then reacted with substituted thioureas to yield N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines. nih.gov Another multi-step approach involves the bromination of a suitable starting material, followed by cyclocondensation with a thioamide to form the thiazole ring. nih.gov This method allows for the purification of intermediates at each stage, leading to a final product with high purity. smolecule.com

A general scheme for a multi-step synthesis could involve:

Formation of a thiourea derivative: Reaction of an amine with an isothiocyanate. asianpubs.org

Hantzsch thiazole condensation: Reaction of the thiourea with an α-haloketone to form the thiazole ring. asianpubs.org

Urea (B33335) formation: Coupling of two thiazole-containing molecules with a reagent like carbonyldiimidazole (CDI) or phosgene (B1210022) to form the central urea linkage. mdpi.com

Condensation Reactions Involving Thiazole Ring Formation

The formation of the thiazole ring is a critical step in the synthesis of this compound and is typically achieved through condensation reactions. The Hantzsch thiazole synthesis is a cornerstone reaction in this context, involving the condensation of α-halocarbonyl compounds with thioamides. mdpi.comresearchgate.net This reaction is versatile and can be used to produce a wide variety of substituted thiazoles.

For instance, the reaction of thioketones or thioamides with appropriate carbonyl compounds leads to the formation of thiazole derivatives. smolecule.com These can then be reacted with urea to yield the desired bis-thiazole urea compound. smolecule.com Another approach involves the condensation of thiourea derivatives with carbonyl compounds to produce N-alkyl-1,3-thiazol-2-amines and 3-alkyl-1,3-thiazolimines. researchgate.net The reaction of 2-amino-4-tolyl thiazole with different aromatic aldehydes under microwave irradiation also yields bis-thiazoles. ias.ac.in

Advanced Synthetic Methods

To overcome some of the limitations of conventional methods, such as long reaction times and harsh conditions, advanced synthetic protocols have been developed. These include microwave-assisted synthesis and electrochemical approaches.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. d-nb.info This technique has been successfully applied to the synthesis of this compound and its derivatives.

Several studies have demonstrated the efficiency of microwave irradiation in the synthesis of thiazole-containing compounds. For example, the Hantzsch thiazole reaction of ethanone (B97240) derivatives with substituted thioureas under microwave heating produces N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines in high yields (89–95%) and significantly reduced reaction times compared to conventional reflux conditions. nih.gov Similarly, a one-pot, three-component synthesis of novel thiazolyl-pyridazinediones has been achieved using microwave irradiation as an eco-friendly energy source. nih.gov This method also utilizes a naturally occurring chitosan (B1678972) basic catalyst, highlighting the green chemistry aspects of this approach. nih.gov

The synthesis of bis-thiazoles from mono-thiazoles and aromatic aldehydes has also been efficiently carried out under microwave irradiation, using ethanol as an energy transfer medium and a few drops of concentrated HCl as a catalyst. ias.ac.in

| Reactants | Product | Conditions | Yield | Reference |

| Ethanone derivatives, Substituted thioureas | N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines | Microwave irradiation, 250 psi | 89–95% | nih.gov |

| Maleic anhydride, Thiosemicarbazide (B42300), Hydrazonoyl halides | Thiazolyl-pyridazinediones | Microwave irradiation, 500 W, 150 °C, Chitosan catalyst | High/Efficient | nih.gov |

| 2-amino-4-tolyl thiazole, Aromatic aldehydes | Bis-thiazoles | Microwave irradiation, 30% power, Ethanol, conc. HCl | Good | ias.ac.in |

| Dibenzofuran derivatives, Substituted thiosemicarbazones | Thiazole-substituted dibenzofurans | Microwave irradiation | Good | d-nb.info |

Electrochemical Oxidative Functionalization Approaches

Electrochemical synthesis is gaining attention as a green and sustainable alternative for organic synthesis. nih.gov This method utilizes electrical energy to drive chemical reactions, often avoiding the need for harsh reagents and high temperatures. nih.govacs.org In the context of thiazole and urea derivatives, electrochemical approaches offer novel pathways for their synthesis.

Recent research has focused on the electrochemical synthesis of urea derivatives from CO2 and primary amines, triggered by oxygen electroreduction in ionic liquids. nih.govacs.orgfigshare.comresearchgate.net This method operates under mild conditions and at low potentials, achieving high conversion rates. nih.govacs.orgfigshare.comresearchgate.net The use of O2 as the sole catalyst makes this an environmentally friendly process for C–N bond formation. nih.govacs.orgfigshare.comresearchgate.net

Furthermore, the electrochemical oxidative C-H functionalization of thiazole derivatives has been explored. researchgate.netnih.gov This strategy allows for the direct formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netrsc.org For example, a direct electrochemical oxidative C-H phosphonylation of thiazole derivatives has been reported, yielding a diverse range of phosphorus products in moderate to high yields. nih.govbeilstein-journals.org A green and sustainable electrochemical oxidative cyclization of enaminones with thioamides also provides thiazoles in good yields under metal- and oxidant-free conditions. organic-chemistry.org

| Reaction Type | Reactants | Key Features | Reference |

| Urea Synthesis | CO2, Primary amines | Oxygen electroreduction in ionic liquids, mild conditions, high conversion | nih.govacs.orgfigshare.comresearchgate.net |

| C-H Phosphonylation | Thiazole derivatives, Diarylphosphine oxides | Metal- and oxidant-free, undivided cell, constant current | nih.govbeilstein-journals.org |

| Oxidative Cyclization | Enaminones, Thioamides | Metal- and oxidant-free, sustainable | organic-chemistry.org |

Derivatization and Structural Modification Strategies

The molecular framework of this compound serves as a versatile scaffold for chemical modification. Strategies for derivatization primarily focus on two main approaches: the synthesis of analogues bearing substituents on the thiazole rings from modified precursors, and the direct post-functionalization of the pre-formed bis-thiazolylurea core. These methodologies allow for the systematic alteration of the compound's steric and electronic properties.

Synthesis of Substituted Thiazolyl Urea Derivatives

The synthesis of derivatives of this compound typically involves the formation of the central urea linkage from appropriately substituted 2-aminothiazole precursors. This bottom-up approach allows for significant structural diversity by modifying the building blocks prior to the urea-forming reaction.

Key synthetic strategies include the reaction of a substituted 2-aminothiazole with a urea-forming agent. A common method is the reaction of a 2-aminothiazole derivative with an isocyanate. ppublishing.org For symmetrical derivatives, two equivalents of a substituted 2-aminothiazole can be reacted with a carbonyl source like phosgene or its safer equivalent, carbonyldiimidazole (CDI). mdpi.com For unsymmetrical derivatives, a 2-aminothiazole can be reacted with an isocyanate counterpart, or a multi-step approach can be employed where a 2-aminothiazole is first reacted with CDI and then a second, different amine is introduced. mdpi.comnih.gov

The necessary substituted 2-aminothiazole precursors are frequently prepared using the well-established Hantzsch thiazole synthesis. rug.nlacs.org This reaction involves the condensation of an α-haloketone with a thiourea derivative. rug.nl By varying the substituents on the α-haloketone, a wide array of 4- and/or 5-substituted 2-aminothiazoles can be generated, which are then used to build the final urea derivatives. For instance, reacting 2-chloroethylisocyanate with an aminothiazole derivative can produce a urea compound with a reactive chloroethyl handle, which can be further modified through nucleophilic substitution to generate a library of diverse structures. acs.org

Regioselective Post-functionalization of Thiazole Rings

Post-synthetic modification, or post-functionalization, offers an alternative route to derivatization where the core this compound structure is assembled first, followed by the direct introduction of functional groups onto the thiazole rings. This approach is valuable for introducing functionalities that might not be compatible with the conditions of urea formation. The key challenge in this strategy is achieving regioselectivity, ensuring that the functionalization occurs at a specific, predictable position on the thiazole ring.

For 2-substituted thiazoles, the C5 position is generally the most activated site for electrophilic substitution due to its higher proton acidity compared to the C4 position. Research into the direct C-H functionalization of thiazole rings has led to methods for regioselective modification. A notable example is the metal-free, iodine- and phenyliodine bis(trifluoroacetate) (PIDA)-mediated C-H selenylation of 2,4-disubstituted thiazoles. acs.org This reaction proceeds with high regioselectivity, exclusively modifying the C5 position of the thiazole ring to form a C-Se bond. acs.org This methodology demonstrates that direct and selective C5-functionalization of a pre-existing thiazole ring within a larger molecule is feasible. acs.org

Applying this principle to this compound would predictably lead to functionalization at the C5 and C5' positions of the two thiazole rings. Such a strategy could be used to install a variety of substituents, including selenoethers, which can then be further manipulated, thereby expanding the chemical space accessible from the parent compound. acs.org

Mechanistic Investigations of Chemical Transformations Involving 1,3 Bis 1,3 Thiazol 2 Yl Urea

Elucidation of Reaction Mechanisms in Thiazolyl Urea (B33335) Synthesis

The synthesis of 1,3-bis(1,3-thiazol-2-yl)urea and its analogues is not a singular process but can be achieved through several mechanistic pathways. The chosen route often depends on the desired purity, yield, and availability of starting materials.

A primary and straightforward approach involves the direct condensation of a pre-formed 2-aminothiazole (B372263) derivative with a carbonyl-donating reagent. smolecule.com Historically, early syntheses involved reacting 2-aminobenzothiazoles with reagents like urea, cyanic acid, or the highly reactive phosgene (B1210022). mdpi.com A more modern and common method utilizes 1,1'-carbonyldiimidazole (B1668759) (CDI) as a carbonyl source. This two-step mechanism begins with the activation of a 2-aminothiazole derivative by CDI, forming an activated imidazole-1-carboxamide intermediate. nih.gov This intermediate is then susceptible to nucleophilic attack by a second molecule of 2-aminothiazole, which displaces the imidazole (B134444) group to form the stable, symmetrical urea linkage. nih.gov

Another well-established mechanism proceeds through an isocyanate intermediate. For instance, reacting an amine with triphosgene, a safer solid substitute for phosgene gas, generates a reactive isocyanate. dergipark.org.tr This isocyanate can then react with a 2-aminothiazole to yield the final urea product. This method offers control, particularly for creating asymmetrical urea derivatives. dergipark.org.tr

The general synthesis strategies can be categorized as either multi-step or one-pot reactions. smolecule.com Multi-step synthesis, where the thiazole (B1198619) ring is first constructed followed by the urea linkage formation, allows for greater control over the final product's structure and purity. smolecule.com One-pot syntheses, which combine all reactants in a single vessel, offer efficiency but may require catalytic intervention to proceed effectively. smolecule.com

Table 1: Comparison of Synthesis Mechanisms for Thiazolyl Ureas

| Mechanism | Key Reagents | Intermediates | Advantages |

|---|---|---|---|

| CDI-Mediated Coupling | 2-Aminothiazole, 1,1'-Carbonyldiimidazole (CDI) | Imidazole-1-carboxamide | High yield, mild reaction conditions. nih.gov |

| Isocyanate Pathway | 2-Aminothiazole, Triphosgene | Isocyanate | Good for asymmetrical ureas, controlled reaction. dergipark.org.tr |

| Direct Condensation | 2-Aminothiazole, Urea | None specified | Simple, historically significant. smolecule.commdpi.com |

Cyclization and Heterocyclization Mechanisms

Thiazolyl ureas and their precursors, particularly acylthioureas, are versatile substrates for cyclization and heterocyclization reactions, leading to a variety of fused and polycyclic heterocyclic systems. These reactions are fundamental in expanding the structural diversity of thiazole-based compounds.

One prominent mechanism is the heterocyclization of acylthioureas with α-halocarbonyl compounds. conicet.gov.ar The proposed mechanism involves the initial formation of an isothiourea intermediate. conicet.gov.ar This intermediate then undergoes an intramolecular nucleophilic attack, leading to cyclization and the formation of derivatives like thiazol-2-imines. conicet.gov.ar

Another significant transformation is the base-catalyzed intramolecular nucleophilic cyclization. For example, 1-(2-haloaroyl)-3-aryl thioureas can cyclize via an intramolecular nucleophilic aromatic substitution (SNAr) mechanism to form 1-aryl-2-thioxo-2,3-dihydro-1H-quinazolin-4-ones. conicet.gov.ar

Oxidative cyclization represents another pathway. N-(benzothiazol-2-yl)-N'-(aryl)thioureas can be treated with an oxidizing agent like 1,3-di-n-butylimidazolium tribromide, which facilitates an intramolecular cyclization to yield N-bis-benzothiazoles. nih.gov Similarly, the reaction of N-(6-substituted-benzothiazol-2-yl)thioureas with 2-bromoacetophenone (B140003) in the presence of a base like triethylamine (B128534) leads to the formation of N-(6-substitued-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imines through a cyclization process. nih.gov These reactions highlight how the thiourea (B124793) backbone, a close relative of the urea structure, serves as a reactive handle for constructing new heterocyclic rings.

Table 2: Examples of Cyclization Reactions Involving Thiazolyl (Thio)urea Precursors

| Starting Material Type | Reagent | Resulting Structure | Mechanism Type |

|---|---|---|---|

| Acylthiourea | α-Halocarbonyl | Thiazol-2-imine | Heterocyclization via isothiourea intermediate. conicet.gov.ar |

| 1-(2-Haloaroyl)-3-aryl thiourea | Base | 1-Aryl-2-thioxo-quinazolin-4-one | Intramolecular Nucleophilic Substitution (SNAr). conicet.gov.ar |

Intramolecular and Intermolecular Reaction Dynamics

The three-dimensional structure and reactivity of this compound are heavily influenced by non-covalent interactions, particularly hydrogen bonding. rsc.org The urea moiety is a potent hydrogen bond donor (the N-H groups) and acceptor (the C=O group), which dictates both its solid-state packing (crystal engineering) and its interactions in solution. dergipark.org.trrsc.org

Intermolecular hydrogen bonding is a dominant force in the solid state, leading to the formation of extended networks or discrete molecular assemblies. rsc.org The N-H---O=C hydrogen bonds between urea groups of adjacent molecules are a common and highly predictable motif. Additionally, N-H---N(thiazole) interactions can further stabilize the crystal lattice. These interactions are fundamental to the field of supramolecular chemistry and are critical in how these molecules self-assemble. rsc.org The stability conferred by these hydrogen-bonding networks can explain the physical properties of the compound, such as its melting point and solubility.

Table 3: Key Hydrogen Bonding Interactions in Thiazolyl Urea Systems

| Interaction Type | Donor | Acceptor | Significance |

|---|---|---|---|

| Intramolecular | Urea N-H | Thiazole Ring Nitrogen | Influences molecular conformation and stability. conicet.gov.arrsc.org |

| Intermolecular | Urea N-H | Carbonyl Oxygen (C=O) of another molecule | Governs crystal packing and self-assembly. dergipark.org.trrsc.org |

| Intermolecular | Urea N-H | Thiazole Ring Nitrogen of another molecule | Contributes to the stability of the supramolecular structure. rsc.org |

Role of Catalysis in Mechanistic Pathways

Catalysis plays a pivotal role in the synthesis and transformation of thiazolyl ureas, enabling reactions to proceed under milder conditions, with higher yields, and often with greater selectivity. Both acid and base catalysis are commonly employed.

In one-pot synthesis methods for thiazolyl ureas, an acid catalyst may be required to facilitate the condensation reaction. smolecule.com For the synthesis of thiazole ring precursors, acid catalysts like hydrochloric acid are used in the initial condensation between a ketone and thiosemicarbazide (B42300) to form a thiosemicarbazone. tandfonline.com

Base catalysis is frequently used in cyclization reactions. Pyridine is often used as a base and solvent in the cyclization of thioureas with chloroacetyl chloride. conicet.gov.ar Simple bases like triethylamine or potassium carbonate are also effective in promoting the cyclization of thiosemicarbazones to form various thiazole-containing heterocycles. tandfonline.com

More advanced catalytic systems have also been developed. A notable example is the use of a heterogeneous magnetic nanoparticle catalyst (Fe3O4@SiO2@(CH2)3–urea–benzoic acid) for the one-pot, three-component synthesis of thiazolidin-4-ones. rsc.orgnih.gov The proposed mechanism suggests that the catalyst's urea and carboxylic acid groups work in concert to activate the carbonyl group of an aldehyde, facilitating its reaction with an amine to form an imine intermediate, which then undergoes cyclization with a mercaptoacid. rsc.orgnih.gov This demonstrates the power of organocatalysis, where hydrogen bonding plays a key role in the catalytic cycle. rsc.org Furthermore, transition metal catalysis, such as the Cu(I)-catalyzed azide-alkyne cycloaddition ("click reaction"), has been used to synthesize complex bis(urea) derivatives, showcasing the versatility of catalytic methods in this area of chemistry. researchgate.netresearchgate.net

Table 4: Catalysts in Thiazolyl Urea Synthesis and Transformations

| Catalyst Type | Example | Role in Mechanism |

|---|---|---|

| Acid Catalyst | Hydrochloric Acid (HCl) | Promotes condensation to form thiosemicarbazone precursors. tandfonline.com |

| Base Catalyst | Pyridine, Triethylamine | Facilitates cyclization reactions. conicet.gov.artandfonline.com |

| Organocatalyst | Urea-functionalized Nanoparticles | Activates carbonyl groups via hydrogen bonding. rsc.orgnih.gov |

| Transition Metal | Copper (I) | Catalyzes cycloaddition reactions for complex molecule synthesis. researchgate.netresearchgate.net |

Structural Elucidation and Conformational Analysis of 1,3 Bis 1,3 Thiazol 2 Yl Urea

X-ray Crystallographic Studies

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For 1,3-bis(1,3-thiazol-2-yl)urea, this technique would provide precise data on its molecular geometry, as well as how the molecules arrange themselves in the crystal lattice.

Determination of Molecular Structure and Symmetry

Single-crystal X-ray diffraction analysis would be used to determine the precise molecular structure of this compound. This analysis would yield key structural parameters such as bond lengths, bond angles, and torsion angles. For instance, it would define the geometry of the central urea (B33335) moiety and the attached thiazole (B1198619) rings.

Key areas of investigation would include the planarity of the urea group and the rotational angles of the C-N bonds connecting the urea to the thiazole rings. The molecule could possess internal symmetry, such as a twofold rotation axis passing through the carbonyl group, which would be revealed by the crystallographic data. In analogous structures, like 1,3-bis(1,3-dioxoisoindolin-1-yl)urea, the molecule has been shown to possess twofold rotation symmetry. nih.gov The planarity between the urea unit and the heterocyclic rings is a critical parameter; in some diaryl ureas, the aromatic rings are significantly twisted out of the urea plane. acs.orgdiva-portal.org

Analysis of Crystal Packing and Supramolecular Interactions (Hydrogen Bonding, π-π Stacking)

Hydrogen Bonding: The urea group is a powerful hydrogen-bonding motif, containing two N-H donor groups and one C=O acceptor group. In the crystal structures of many diaryl ureas, molecules are linked by N-H···O=C hydrogen bonds to form one-dimensional chains or "tapes". acs.orgscispace.comresearchgate.net This is a common and robust supramolecular synthon. Analysis for this compound would investigate whether this typical urea tape motif is formed. Alternatively, the nitrogen atoms of the thiazole rings could act as hydrogen bond acceptors, potentially leading to different, more complex hydrogen-bonding networks. researchgate.net The presence of competing acceptor sites (thiazole nitrogen vs. urea oxygen) is a key point of interest in substituted diaryl ureas. acs.orgresearchgate.net

π-π Stacking: The aromatic thiazole rings are capable of engaging in π-π stacking interactions. These interactions, where the planes of the aromatic rings stack on top of each other, would play a significant role in stabilizing the crystal structure in three dimensions. nih.govnih.gov The analysis would determine the geometry of these interactions (e.g., parallel-displaced or T-shaped) and measure the distances between the ring centroids, which typically fall in the range of 3.3 to 3.8 Å. nih.govrsc.orgrsc.org In some related structures, π-π interactions have been observed between thiazole rings and other aromatic systems. nih.gov

Advanced Spectroscopic Characterization for Structural Confirmation (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic methods are essential for confirming the chemical structure of a newly synthesized compound and for providing information about its electronic environment and functional groups. While specific spectra for this compound are not available, the expected characteristic signals can be described.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the thiazole rings and the N-H protons of the urea linkage. The thiazole protons would likely appear as doublets or multiplets in the aromatic region of the spectrum. The N-H protons would typically appear as a broad singlet, with a chemical shift highly dependent on the solvent and concentration due to hydrogen bonding. mdpi.comnih.govdergipark.org.tr

¹³C NMR: The carbon NMR spectrum would provide evidence for all unique carbon atoms in the molecule. Key signals would include the carbonyl carbon (C=O) of the urea group, typically found in the 150-160 ppm range, and the various carbon atoms of the two equivalent thiazole rings. mdpi.comroyalsocietypublishing.orgacs.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands:

N-H Stretching: Vibrations from the N-H bonds of the urea group, typically appearing as one or two bands in the region of 3200–3400 cm⁻¹. mdpi.comdergipark.org.trrsc.org The position and broadness of these peaks can indicate the extent of hydrogen bonding. dergipark.org.trresearchgate.net

C=O Stretching: A strong absorption band for the urea carbonyl group (the "Amide I" band), expected around 1640–1700 cm⁻¹. dergipark.org.tr

C=N and C=C Stretching: Vibrations from the thiazole rings would appear in the 1500–1600 cm⁻¹ region. mdpi.comrsc.org

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound. The analysis would show a molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺) corresponding to the exact mass of the molecule (C₇H₆N₄OS₂), confirming its elemental composition. mdpi.comacs.orgnih.gov The fragmentation pattern could also provide further structural information.

Theoretical and Computational Studies on Conformational Preferences

Theoretical and computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating molecular properties that can be difficult to probe experimentally. nih.gov For this compound, these studies would focus on its conformational landscape.

The key conformational flexibility in this molecule lies in the rotation around the C-N bonds linking the urea to the thiazole rings. This can give rise to different conformers, often described by the relative orientation of the two thiazole rings with respect to the urea C=O group (e.g., syn-syn, syn-anti, anti-anti). Computational studies can calculate the relative energies of these different conformers to predict the most stable arrangement in the gas phase. montclair.edu Molecular conformer energy calculations on related diaryl ureas have shown that planar conformations are often more stable than twisted ones. acs.orgdiva-portal.org These theoretical models can be correlated with experimental findings from X-ray crystallography to understand how intermolecular forces in the crystal lattice might favor a conformation that is not the lowest-energy one in the gas phase. acs.orgreading.ac.uk

Supramolecular Chemistry and Host Guest Interactions of 1,3 Bis 1,3 Thiazol 2 Yl Urea Derivatives

Principles of Supramolecular Assembly and Recognition

Supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules, a field that has seen significant growth over the past five decades. nih.gov The core principle of supramolecular assembly lies in the spontaneous association of molecules under thermodynamic control to form well-defined, stable, and ordered structures. These interactions are non-covalent, including hydrogen bonding, van der Waals forces, pi-pi stacking, and electrostatic interactions. In the context of 1,3-bis(1,3-thiazol-2-yl)urea and its derivatives, these principles govern the formation of complex architectures in both solution and the solid state.

The concept of molecular recognition is central to supramolecular assembly. It describes the specific binding of a "guest" molecule to a complementary "host" molecule. The specificity of this interaction is determined by the geometric and electronic complementarity between the host and guest. In the case of urea (B33335) and thiourea-based hosts, the directional nature of hydrogen bonds plays a crucial role in achieving selective recognition of guest species, particularly anions. nih.govresearchgate.net The design of these host molecules often involves incorporating specific functional groups and linkers to create a pre-organized cavity or binding site that is well-suited for a particular guest. nih.gov

The process of self-assembly, a key aspect of supramolecular chemistry, allows for the construction of large and complex structures from smaller, simpler molecular units. acs.org This bottom-up approach is highly efficient and can lead to materials with novel properties and functions. The final assembled structure is dictated by the information programmed into the individual molecules through their shape, size, and functional groups. For instance, the presence of both hydrogen bond donors (N-H groups) and acceptors (carbonyl or thiocarbonyl groups) in urea and thiourea (B124793) derivatives makes them excellent building blocks for creating one-dimensional, two-dimensional, or even three-dimensional supramolecular networks. researchgate.net

Anion Binding Studies with Urea and Thiourea Derivatives

The ability of urea and thiourea derivatives to act as receptors for anions has been a subject of extensive research. researchgate.net This interest stems from the vital roles that anions play in numerous biological, chemical, and environmental processes. nih.gov The design of synthetic receptors capable of selectively binding and sensing specific anions is a significant goal in supramolecular chemistry.

Role of Urea/Thiourea Moiety as a Receptor Subunit

The urea and thiourea moieties are exceptionally effective as receptor subunits for anion binding due to the presence of two polarized N-H fragments. rsc.org These N-H groups act as hydrogen bond donors, allowing the moiety to chelate a spherical anion or to donate two parallel hydrogen bonds to the oxygen atoms of an oxoanion or a carboxylate. rsc.org The planar topology of the (thio)urea motif, with its two parallel N-H groups flanking a carbonyl or thiocarbonyl group, is particularly well-suited for binding trigonal planar anions. researchgate.net

The effectiveness of the urea/thiourea subunit can be enhanced by attaching it to various molecular frameworks. For example, incorporating these moieties into larger, pre-organized structures such as molecular clefts or tripodal arrangements can lead to receptors with higher affinity and selectivity for specific anions. nih.govfrontiersin.org The choice of the linker connecting the urea or thiourea groups (e.g., flexible aliphatic chains or rigid aromatic units) can significantly influence the binding properties of the receptor. nih.gov Furthermore, the acidity of the N-H protons, and thus the anion binding strength, can be tuned by introducing electron-withdrawing or electron-donating groups elsewhere in the molecule. figshare.com Thiourea derivatives are generally more acidic than their urea counterparts, which often results in stronger interactions with anions. nih.govnih.gov

Mechanism of Anion Recognition via Hydrogen Bonding Interactions

The primary mechanism of anion recognition by urea and thiourea derivatives is through the formation of hydrogen bonds between the receptor's N-H groups and the anion. rsc.org This interaction is a classic example of host-guest chemistry, where the urea-based molecule acts as the host and the anion as the guest. The strength and selectivity of this binding are governed by several factors, including the basicity of the anion, its size and geometry, and the steric and electronic properties of the receptor. frontiersin.orgnih.gov

For instance, more basic anions like fluoride (B91410) and dihydrogen phosphate (B84403) tend to form stronger complexes with urea-based receptors compared to less basic anions such as chloride, bromide, or nitrate. frontiersin.orgnih.gov The formation of these host-guest complexes can be observed and quantified using various spectroscopic techniques, including UV-Vis and NMR spectroscopy. frontiersin.orgrsc.org In some cases, the interaction with highly basic anions can lead to the deprotonation of the urea or thiourea N-H protons, resulting in a color change that can be used for colorimetric sensing. frontiersin.orgrsc.org

The stoichiometry of the host-guest complex can vary. While 1:1 complexes are common, other stoichiometries, such as 1:2 or even 3:2, have also been observed, depending on the specific receptor and anion involved. nih.govfigshare.comrsc.org The formation of these complexes is often a thermodynamically favorable process, driven by the enthalpic gain from the formation of strong hydrogen bonds.

| Receptor Type | Anion | Binding Constant (M⁻¹) | Technique |

| Thiourea-based molecular cleft (L1) | F⁻ | 2.5 x 10⁴ | UV-Vis |

| Urea-based molecular cleft (L2) | F⁻ | 1.2 x 10⁴ | UV-Vis |

| Thiourea-based molecular cleft (L1) | H₂PO₄⁻ | 1.8 x 10⁴ | UV-Vis |

| Urea-based molecular cleft (L2) | H₂PO₄⁻ | 0.9 x 10⁴ | UV-Vis |

Table based on data from anion binding studies of molecular clefts. frontiersin.org

Self-Assembly Phenomena in Crystal Engineering

Crystal engineering is the rational design and synthesis of crystalline solids with desired structures and properties. rsc.org In this field, urea and thiourea derivatives have proven to be versatile and predictable building blocks due to their strong and directional hydrogen bonding capabilities. rsc.org The self-assembly of these molecules in the solid state leads to the formation of well-defined supramolecular architectures.

The principle of using complementary hydrogen bonding patterns to guide the self-assembly process is a cornerstone of crystal engineering. researchgate.net In the case of thiazole-urea derivatives, the urea moiety provides a self-complementary hydrogen bonding site that can lead to the formation of one-dimensional chains, which is often a favorable arrangement for gelation. researchgate.net Furthermore, the interaction of these urea-based hosts with anions can lead to the formation of co-crystals, where the anion directs the assembly of the host molecules in the crystal lattice. researchgate.net The study of these self-assembly phenomena is crucial for understanding how to control the structure and properties of solid-state materials.

| Compound | Key Supramolecular Synthons | Resulting Assembly |

| 1-(5-methylthiazol-2-yl)-3-naphthalen-1-yl-urea with Chloride | Bifurcated N-H···Cl⁻ hydrogen bonds | Anion-guided assembly |

| 1-(5-methylthiazol-2-yl)-3-naphthalen-1-yl-urea with Perchlorate | N-H···O(water)···O(perchlorate) hydrogen bonds | Anion-dependent heterosynthon |

| 1-(n-methylthiazol-2-yl)-3-naphthalen-1-yl-urea (n=4, 5) | Homodimeric hydrogen bonds | Similar sub-assemblies in the crystal lattice |

Table illustrating examples of self-assembly in thiazole-urea derivatives based on research findings. researchgate.net

Computational Chemistry and Theoretical Modeling of 1,3 Bis 1,3 Thiazol 2 Yl Urea

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the properties of molecules, including 1,3-Bis(1,3-thiazol-2-YL)urea and related compounds. DFT calculations allow for the determination of optimized molecular geometries, electronic properties, and spectroscopic signatures. researchgate.netrsc.org

For instance, DFT calculations with the B3LYP functional and various basis sets like 6-311++G(d,p) are commonly used to optimize the geometries of such molecules and to compute various molecular parameters. rsc.org These calculations are fundamental for understanding the molecule's stability and conformational preferences.

Analysis of Electronic Structure (HOMO/LUMO Orbitals)

The electronic properties of a molecule are largely governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. rsc.org The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. rsc.org

In studies of related thiazole (B1198619) derivatives, DFT calculations have been used to determine the HOMO and LUMO energy levels. rsc.orgacs.org For example, in a study of N,O π-conjugated 4-substituted 1,3-thiazole BF2 complexes, the electron distribution of the HOMOs and LUMOs was found to be a key factor in their photophysical properties. acs.org Generally, a smaller HOMO-LUMO gap suggests higher reactivity and lower stability. rsc.org

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Compound 3 | - | - | 2.783 |

| Compound 9 | - | - | 3.995 |

Data derived from a study on quinoline (B57606) derivatives, illustrating the range of energy gaps observed in related heterocyclic systems. rsc.org

Calculation of Global Reactivity Descriptors

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. acs.org These descriptors include:

Ionization Potential (IP): The energy required to remove an electron (approximated as -E_HOMO).

Electron Affinity (EA): The energy released when an electron is added (approximated as -E_LUMO).

Global Hardness (η): A measure of the molecule's resistance to change in its electron distribution (η = (IP - EA) / 2). A higher hardness value indicates greater stability. rsc.org

Global Softness (S): The reciprocal of global hardness (S = 1 / η). A higher softness value suggests greater reactivity. rsc.org

Electronegativity (χ): The power of an atom to attract electrons to itself (χ = (IP + EA) / 2).

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between a donor and an acceptor (ω = χ² / 2η).

These descriptors are calculated using DFT to predict how a molecule will interact with other species. rsc.orgacs.org For example, a study on various heterocyclic compounds calculated these parameters to compare their relative reactivity and stability. rsc.org

| Compound | Hardness (η) (eV) | Softness (S) (eV⁻¹) | Electrophilicity Index (ω) (eV) |

|---|---|---|---|

| Compound 3 | - | 0.719 | - |

| Compound 9 | 1.998 | - | - |

| Compound 7 | - | - | 0.179 |

Data derived from a study on quinoline derivatives, illustrating the application of these descriptors. rsc.org

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP is plotted onto the molecule's surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue represents regions of positive potential (electron-poor, susceptible to nucleophilic attack). rsc.org

MEP analysis of related thiazole and urea (B33335) derivatives has been used to identify the most likely sites for intermolecular interactions, which is crucial for understanding their biological activity. rsc.orgresearchgate.net For example, the negative potential regions around oxygen and nitrogen atoms are often involved in hydrogen bonding.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, complementing the static information obtained from DFT calculations. MD simulations can be used to study the conformational flexibility of this compound, its interactions with solvent molecules, and its binding stability with biological targets. bohrium.com These simulations are particularly useful for understanding the thermodynamic aspects of ligand-receptor binding.

Structure-Activity Relationship (SAR) Methodologies through Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational approaches are instrumental in establishing these relationships. By systematically modifying the structure of this compound in silico and calculating the resulting changes in electronic and steric properties, researchers can predict how these modifications will affect its activity. researchgate.netbiointerfaceresearch.com

For example, SAR studies on related thiazole derivatives have shown that the type and position of substituents on the thiazole ring can significantly impact their biological effects. researchgate.net Computational SAR can guide the synthesis of more potent and selective analogues.

Molecular Docking Studies of Related Thiazolyl Urea Compounds

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govnih.gov This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the binding modes of potential drugs. sioc-journal.cnacs.org

Advanced Applications in Materials Science and Technology

Utilization in Organic Electronics and Optoelectronic Materials

The thiazole (B1198619) moiety is a well-established building block for organic electronic and optoelectronic materials due to its distinct electronic properties. smolecule.com Thiazole-containing compounds, particularly those with extended π-conjugated systems, are actively researched for their potential in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). mdpi.comresearchgate.net The incorporation of the 1,3-Bis(1,3-thiazol-2-YL)urea structure into polymers or as small molecules could offer pathways to new materials with tailored electronic characteristics.

Derivatives of thiazole have been shown to be effective components in materials for photonics and optoelectronics. For instance, small molecules based on thiazolo[5,4-d]thiazole (B1587360), a fused-ring system containing two thiazole units, are valued for their fluorescent properties in the solid state, a critical requirement for many optical devices. rsc.org The electronic properties of such molecules can be fine-tuned by chemical modification, which in turn influences their crystal packing and photophysical behavior. rsc.org

Furthermore, organoboron complexes incorporating 1,3-thiazole units have been synthesized and studied as potential emitters in OLEDs. acs.org These materials often exhibit intense fluorescence in solution, although aggregation-induced quenching can sometimes limit their efficiency in the solid state. acs.org The design of molecules like this compound, which combines the thiazole heterocycle with a urea (B33335) linker capable of forming extensive hydrogen-bonding networks, could influence molecular packing and potentially mitigate solid-state quenching effects, leading to enhanced emission properties suitable for OLED applications. The urea bridge can enforce a specific molecular conformation and promote intermolecular interactions, which are critical factors in controlling the bulk electronic properties of organic semiconductor films.

| Derivative Class | Investigated Application | Key Findings | Reference |

|---|---|---|---|

| Thiazolo[5,4-d]thiazole (TTz) | Solid-State Photonics | Demonstrates strong fluorescence in the solid state; photophysical properties are dependent on crystal packing. | rsc.org |

| Thiazole-Boron Complexes | Organic Light-Emitting Diodes (OLEDs) | Exhibit intensive fluorescence in solution; solid-state properties are influenced by aggregation. AIE effect observed in some cases. | acs.org |

| Triphenylamino-Thiazole Compounds | Fluorescent Materials | Exhibit high luminescence quantum yields and electrochemical activity. | acs.org |

Development of Functional Dyes and Pigments

The same electronic transitions that make thiazole derivatives interesting for optoelectronics also make them suitable for use as functional dyes and pigments. smolecule.com The development of novel colorants is driven by the need for materials with high thermal stability, good lightfastness, and specific absorption and emission characteristics. Thiazole-based dyes have been successfully used in various applications, from textile dyeing to high-tech areas like dye-sensitized solar cells (DSSCs).

Research has demonstrated the synthesis of novel metal-free organic dyes containing the thiazolo[5,4-d]thiazole moiety for use in quasi-solid-state DSSCs. nih.gov These dyes act as sensitizers, absorbing light and injecting electrons into a semiconductor, and their performance is influenced by their chemical structure. Similarly, coumarin-thiazole-based azo dyes have been shown to provide excellent color fastness and a range of colors on fabrics. researchgate.net These dyes were found to be fluorescent, and their thermal stability allows for their use in dyeing processes at high temperatures. researchgate.net

The this compound structure, with its conjugated thiazole systems, has the potential to be a chromophore. The urea linker can act as an auxochrome, modifying the color and properties of the dye. Furthermore, the ability of the urea group to form strong intermolecular hydrogen bonds can enhance the stability and fastness of the dye when applied to a substrate, making it a promising scaffold for creating new, robust pigments.

Corrosion Inhibition Mechanisms and Performance

The presence of heteroatoms like nitrogen and sulfur, along with π-electrons in an aromatic system, are key features of effective organic corrosion inhibitors. scispace.com These molecules function by adsorbing onto a metal surface to form a protective barrier that isolates the metal from the corrosive environment. scispace.comekb.eg Both thiazole and urea/thiourea (B124793) derivatives are well-documented classes of corrosion inhibitors. acs.orgjchps.com

Thiazole derivatives have demonstrated significant corrosion inhibition for metals such as mild steel and C-steel in acidic media. eurjchem.comnih.gov The inhibition mechanism involves the interaction of the lone pair electrons of the nitrogen and sulfur atoms and the π-electrons of the thiazole ring with the vacant d-orbitals of the metal atoms, leading to strong adsorption. scispace.com The efficiency of inhibition typically increases with the concentration of the inhibitor. eurjchem.com

This compound combines the functionalities of both thiazole and urea. The two thiazole rings provide multiple adsorption sites, while the urea moiety contributes additional nitrogen and oxygen atoms that can coordinate with the metal surface. This synergistic combination is expected to result in a high surface coverage and the formation of a dense, stable protective film. The planar nature of the thiazole rings facilitates effective surface packing. The mechanism is generally considered to be mixed-type, inhibiting both anodic metal dissolution and cathodic hydrogen evolution reactions, through a process of chemisorption and physisorption, adhering to models like the Langmuir adsorption isotherm. ekb.egnih.gov

| Inhibitor Type | Metal | Corrosive Medium | Maximum Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|

| 2-hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole hydrochloride (HMDBT) | Mild Steel | HCl | 95.35 | nih.gov |

| N-[(E)-(5-bromo-2-methoxyphenyl) methylidene]-4-(4-bromophenyl)-1,3-thiazol-2-amine (Br-THS) | Mild Steel | 0.5M H₂SO₄ | 94.44 | jchps.com |

| Cationic Gemini Surfactants (Thiazole-based) | AISI 1015 Carbon Steel | HCl | 87-89 | ekb.eg |

Design of Chemical Sensors and Ionophores

Chemical sensors are devices that detect and respond to specific chemical species. The design of such sensors often relies on host molecules (receptors) that can selectively bind to a target analyte (guest), producing a measurable signal, such as a change in color or fluorescence. The this compound structure is an excellent candidate for a receptor due to the hydrogen-bond-donating N-H protons of the urea group and the hydrogen-bond-accepting nitrogen atoms of the thiazole rings.

Research has shown that urea and thiourea-based derivatives can act as highly effective and selective fluorescent chemosensors. tandfonline.com For example, a urea derivative of 2-(2′-aminophenyl)-4-phenylthiazole has been synthesized and demonstrated to be a highly selective fluorogenic sensor for the acetate (B1210297) anion. researchgate.net The binding of the anion to the urea's N-H protons disrupts an excited-state intramolecular proton transfer (ESIPT) process, leading to a distinct change in the fluorescence signal. researchgate.net Thiazole-based systems are also widely employed in the design of chemosensors for detecting heavy metal ions. tandfonline.com

Ionophores are lipid-soluble molecules that can selectively bind and transport ions across a membrane, a principle used in ion-selective electrodes (ISEs). Thiazole-containing macrocycles, such as benzo-crown ethers, have been developed as a class of ammonium-selective ionophores. google.com The combination of the thiazole and urea functionalities in this compound provides a cleft-like structure with well-defined hydrogen bonding sites, making it a promising ionophore for the recognition of specific anions or cations. The selectivity can be tuned by modifying the substituents on the thiazole rings, altering the shape and electronic properties of the binding pocket. acgpubs.orgresearchgate.net

Precursors for Advanced Nanomaterial Synthesis

The field of nanotechnology often utilizes organic molecules as precursors, capping agents, or functionalizing ligands to synthesize and stabilize nanoparticles with specific properties. Thiazole and urea derivatives have been employed in various capacities in the synthesis of advanced nanomaterials.

For instance, thiazole derivatives have been grafted onto the surface of magnetic chitosan (B1678972) nanoparticles to create highly effective adsorbents for heavy metal remediation. mdpi.com In this application, the thiazole units provide active binding sites for metal ions. In a different approach, nanoparticles themselves can be used as catalysts for the synthesis of complex thiazole-containing molecules. Reusable NiFe₂O₄ and rust-derived Fe₂O₃ nanoparticles have been successfully used as green catalysts to facilitate the one-pot synthesis of various thiazole scaffolds. nih.govacs.orgrsc.org

A particularly relevant study reported the design of ionically tagged magnetic nanoparticles functionalized with a urea-thiazole linker. researchgate.net This demonstrates the direct use of a combined urea-thiazole structure in creating functional hybrid nanomaterials. This compound could serve as a bidentate ligand to stabilize growing nanoparticles or as a cross-linking agent to form polymer-nanoparticle composites. The strong coordinating ability of the sulfur and nitrogen atoms can facilitate binding to metal nanoparticle surfaces, while the urea group can participate in forming an organic shell or matrix around the nanoparticle core.

Future Research Directions and Perspectives for 1,3 Bis 1,3 Thiazol 2 Yl Urea

Innovations in Green and Sustainable Synthetic Methodologies

Traditional synthetic routes to urea (B33335) derivatives often rely on hazardous reagents such as phosgene (B1210022) or isocyanates, presenting significant environmental and safety concerns. Future research into the synthesis of 1,3-Bis(1,3-thiazol-2-YL)urea is poised to pivot towards greener and more sustainable methodologies that prioritize efficiency, safety, and minimal environmental impact. researchgate.netresearchgate.net

Promising avenues include the adoption of energy-efficient techniques like microwave-assisted and ultrasound-assisted synthesis. dtu.dkmdpi.comresearchgate.netsemanticscholar.orgarabjchem.org These methods have been shown to accelerate reaction times, increase yields, and reduce energy consumption in the synthesis of related heterocyclic and urea-based compounds. researchgate.netresearchgate.net Another key area of innovation lies in the use of environmentally benign solvents, such as water or bio-derived solvents, and the development of reusable catalysts, including biocatalysts or solid-supported catalysts, to replace toxic and difficult-to-remove homogeneous catalysts. reading.ac.ukrsc.org Palladium-catalyzed cross-coupling reactions, while highly efficient for forming C-N bonds in diarylureas, could be made more sustainable by utilizing nanoparticle catalysts or ensuring effective catalyst recovery and reuse. nih.gov

Table 1: Comparison of Potential Synthetic Methodologies for this compound

| Methodology | Potential Advantages | Key Research Focus |

|---|---|---|

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, higher yields. semanticscholar.org | Optimization of reaction parameters (power, temperature, time); solvent-free conditions. |

| Ultrasound-Assisted Synthesis | Enhanced mass transfer, reduced induction periods, high yields under mild conditions. mdpi.comresearchgate.net | Exploration of sonochemical parameters; use in multi-component reactions. |

| Green Catalysis | Use of reusable catalysts (e.g., solid acids, biocatalysts), reduced waste, milder reaction conditions. reading.ac.ukrsc.org | Development of novel, stable catalysts specific for thiazolyl urea formation. |

| Solvent-Free Reactions | Elimination of hazardous solvents, simplified workup, reduced waste streams. researchgate.net | Investigation of solid-state or melt-phase reaction conditions. |

Exploration of Novel Supramolecular Architectures and Functional Materials

The molecular structure of this compound is exceptionally well-suited for the construction of complex supramolecular assemblies. The urea moiety contains two N-H groups (hydrogen bond donors) and a carbonyl oxygen (hydrogen bond acceptor), which can form robust and directional hydrogen bonds. These interactions can guide the self-assembly of molecules into predictable patterns like tapes, sheets, or three-dimensional networks, a core principle of crystal engineering. researchgate.netreading.ac.ukresearchgate.net

Furthermore, the nitrogen and sulfur atoms within the two thiazole (B1198619) rings act as potential coordination sites for metal ions. This dual functionality allows the compound to act as a versatile ligand for the creation of coordination polymers and metal-organic frameworks (MOFs). Future research will likely focus on:

Crystal Engineering: Systematically studying the crystallization of the compound with various co-formers to generate new solid-state architectures with tailored properties. This involves analyzing the dominant hydrogen-bonding motifs (e.g., N-H···N(thiazole), N-H···O=C) that direct the self-assembly process. sapub.orgnih.govmdpi.com

Coordination Polymers: Reacting this compound with different metal salts to explore the resulting coordination geometries and network dimensionalities. The flexibility of the urea linker combined with the chelating potential of the thiazole rings could lead to novel materials with interesting magnetic, porous, or catalytic properties.

Table 2: Potential Supramolecular Motifs and Material Types

| Intermolecular Interaction | Resulting Supramolecular Motif | Potential Material Type |

|---|---|---|

| Urea N-H···O=C Hydrogen Bonds | 1D chains or tapes | Fibrous materials, gels |

| Urea N-H···N(thiazole) Hydrogen Bonds | 2D sheets or 3D networks | Crystalline solids, porous materials |

| Thiazole N/S···Metal Coordination | 1D, 2D, or 3D polymeric networks | Coordination Polymers, MOFs |

Advanced Computational Modeling for Predictive Material Design

Advanced computational methods are becoming indispensable tools for accelerating materials discovery. mit.edu For this compound, computational modeling offers a pathway to predict its behavior and properties before committing to extensive laboratory synthesis and characterization. Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations can provide profound insights.

Future computational studies could focus on:

Conformational Analysis: Predicting the most stable three-dimensional shape of the molecule and the rotational barriers around its chemical bonds.

Intermolecular Interactions: Modeling the strength and geometry of hydrogen bonds and other non-covalent interactions to predict how molecules will pack in a crystal or aggregate in solution. nih.gov

Property Prediction: Using quantum chemical calculations to forecast electronic properties (e.g., HOMO-LUMO gap), which are crucial for applications in electronics and photonics. MD simulations can predict mechanical properties of polymers or materials derived from this molecule. mdpi.com

Catalyst and Sensor Design: Simulating the binding of the molecule to various metal ions or anions to predict its efficacy as a ligand in catalysis or as a receptor in chemical sensors, thereby guiding experimental efforts. dtu.dkresearchgate.net

Table 3: Application of Computational Methods to this compound

| Computational Method | Research Objective | Predicted Properties |

|---|---|---|

| Density Functional Theory (DFT) | Elucidate electronic structure and reactivity. | Molecular geometry, binding energies, electronic band gap, vibrational frequencies. arabjchem.org |

| Molecular Dynamics (MD) | Simulate the dynamic behavior of molecular assemblies. | Self-assembly pathways, mechanical stability of materials, diffusion coefficients. nih.gov |

| Molecular Docking | Predict binding affinity and mode with target species. | Anion/cation binding selectivity, interaction sites for catalysis. researchgate.net |

Emerging Non-Biological Applications of Thiazolyl Urea Frameworks

While many thiazolyl urea derivatives have been explored for biological activity, the unique features of this compound make it a compelling candidate for a range of non-biological applications in materials science.

Anion Sensing: The urea group is a well-established motif for binding anions through hydrogen bonding. The two N-H groups can form a "binding pocket" that is complementary in size and electronic character to specific anions like fluoride (B91410), acetate (B1210297), or phosphate (B84403). researchgate.netnih.govrsc.org Future work could involve incorporating this molecule into sensor arrays or developing chromogenic or fluorogenic sensors where anion binding induces a detectable color or light change. rsc.orgbeilstein-journals.org

Catalysis: The thiazole units contain nitrogen atoms that can coordinate to transition metals, making the molecule a bidentate or bridging ligand. beilstein-journals.org Metal complexes formed with this ligand could exhibit catalytic activity in a variety of organic transformations. Research could explore the synthesis of iron, copper, palladium, or ruthenium complexes and test their performance in reactions such as cross-coupling, oxidation, or reduction. researchgate.netnih.govnih.gov

Smart Materials: The reversible nature of the hydrogen bonds in the urea group could be exploited to create self-healing polymers or supramolecular gels. Disruption of the material could be followed by spontaneous reformation of the hydrogen bond network, restoring the material's integrity.

Q & A

Q. Optimization Parameters :

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | DMF or THF | Maximizes solubility |

| Temperature | 0–25°C | Minimizes side reactions |

| Coupling Agent | Triphosgene | Higher efficiency |

| Reaction Time | 12–24 hours | Completes coupling |

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Q. Methodological Answer :

- NMR : Use - and -NMR to confirm urea linkage and thiazole proton environments. A singlet at ~10 ppm (NH) and aromatic protons at 7–8 ppm are diagnostic .

- X-ray Crystallography : Employ SHELXL (SHELX suite) for structural refinement. Key steps:

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 314.37 for CHNOS) .

Advanced: How can X-ray crystallography resolve structural ambiguities in this compound, particularly disordered regions?

Q. Methodological Answer :

- Disorder Modeling : Use SHELXL’s PART and SUMP instructions to model disordered thiazole rings or solvent molecules. Apply restraints (e.g., DFIX, SIMU) to maintain reasonable geometry .

- Twinned Data : For twinned crystals (common in urea derivatives), apply HKLF 5 format in SHELXL and refine using the BASF parameter .

- Validation Tools : Check using PLATON’s ADDSYM for missed symmetry and CCDC’s Mercury for steric clashes .

Q. Methodological Answer :

Assay Standardization :

- Use identical cell lines (e.g., HeLa for cytotoxicity) and normalize to reference drugs (e.g., doxorubicin).

- Control solvent effects (DMSO ≤ 0.1% v/v) .

Comparative Analysis :

- Tabulate activities against structural analogs (see table below).

- Perform SAR studies to identify critical substituents (e.g., fluorophenyl groups enhance antiproliferative activity) .

Q. Biological Activity Comparison :

| Compound | Target (GI, μM) | Structural Feature |

|---|---|---|

| Parent Urea | 25.1 (Antitumor) | Base structure |

| 4-Fluoro Derivative | 16.2 (Antiproliferative) | Fluorine substitution |

| Trifluoromethyl | 8.7 (Antimicrobial) | CF group |

Advanced: What computational strategies predict the binding mode of this compound with kinase targets (e.g., GSK-3β)?

Q. Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide with the ATP-binding pocket of GSK-3β (PDB: 1H8F). Key interactions:

- MD Simulations : Run 100 ns simulations (AMBER or GROMACS) to assess stability. Analyze RMSD (< 2.0 Å) and binding free energy (MM/PBSA) .

- Pharmacophore Mapping : Identify essential features:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.